4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile
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Overview
Description
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile: is a chemical compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of the azabicyclo[2.2.1]heptane moiety imparts distinct chemical properties that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Azabicyclo[221]heptan-2-yl)benzonitrile typically involves the construction of the azabicyclo[22One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the benzonitrile moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of robust catalysts and controlled reaction environments to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the nitrile group to primary amines or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.
Scientific Research Applications
Chemistry: In chemistry, 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile is used as a building block for synthesizing complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: The compound is explored for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors. It is also investigated for its potential therapeutic applications in treating various diseases .
Industry: In the industrial sector, this compound is utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The azabicyclo[2.2.1]heptane moiety can bind to specific sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the context .
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]heptan-4-amine: This compound shares the azabicyclo[2.2.1]heptane core but differs in the functional groups attached.
7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but contains an oxygen atom in the ring.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring size and structure.
Uniqueness: 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile is unique due to the presence of the benzonitrile group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for specific applications in medicinal chemistry and material science.
Biological Activity
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile, also known by its CAS number 1250588-28-3, is a bicyclic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties. This compound features an azabicyclo[2.2.1]heptane moiety, which is significant for its potential biological activities and applications in drug discovery.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C13H14N2
- Molecular Weight : 198.269 g/mol
- InChI Key : WBCNZXFYHZTLRP-UHFFFAOYSA-N
This compound exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors. The azabicyclo structure allows for specific binding, which can modulate the activity of these targets, potentially leading to inhibition or activation of biological pathways relevant in disease states.
Potential Therapeutic Applications
Research indicates that this compound may have applications in treating various conditions due to its ability to inhibit specific enzymes or receptors:
- Neurological Disorders : The compound's structural similarity to known neuroactive substances suggests potential use in treating conditions such as pain and anxiety.
- Cancer Treatment : Preliminary studies have explored its role as an inhibitor of angiogenesis, which is critical in tumor growth and metastasis.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Investigated the compound's inhibitory effects on specific enzymes involved in cancer progression, demonstrating significant inhibition rates comparable to established inhibitors. |
Study 2 | Explored the neuroprotective effects of the compound in animal models of neurological disorders, showing promise in reducing symptoms associated with neurodegeneration. |
Study 3 | Evaluated the compound's pharmacokinetics and bioavailability, indicating favorable absorption characteristics that support further development for therapeutic use. |
In Vitro and In Vivo Studies
In vitro assays have shown that this compound effectively interacts with target proteins, leading to altered enzymatic activity. In vivo studies further support these findings, suggesting that the compound can penetrate biological membranes and exert its effects in living organisms.
Comparison with Similar Compounds
A comparison with structurally similar compounds provides insight into the unique properties of this compound:
Compound | Structural Features | Biological Activity |
---|---|---|
Benzonitrile Derivative A | Lacks bicyclic structure | Limited activity against target enzymes |
Bicyclic Compound B | Similar bicyclic framework | Moderate inhibition of receptor activity |
4-(Benzimidazol-2-yl) Derivative | Different functional groups | Stronger anticancer properties |
Properties
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-8-10-1-4-12(5-2-10)15-9-11-3-6-13(15)7-11/h1-2,4-5,11,13H,3,6-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCNZXFYHZTLRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.